Cas no 254452-91-0 ((5S)-3-Oxo-5-hydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester)

(5S)-3-Oxo-5-hydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester structure
254452-91-0 structure
Product Name:(5S)-3-Oxo-5-hydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester
CAS-nummer:254452-91-0
MF:C27H26FNO4
MW:447.498051166534
CID:1425703
PubChem ID:10216933
Update Time:2025-10-28

(5S)-3-Oxo-5-hydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester Chemische en fysische eigenschappen

Naam en identificatie

    • 6-Heptenoic acid,7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-5-hydroxy-3-oxo-, ethylester, (5S,6E)-
    • ethyl 5(S)-(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-quinolin-3-yl]-5-hydroxy-3-oxo-6-heptenoate
    • [ "" ]
    • Dehydropitavastatin ethyl ester
    • (5S)-3-Oxo-5-hydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester
    • (5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-5-hydroxy-3-oxo-6-heptenoic acid ethyl ester
    • (E)-(5S)-7-[2-cyclopropyl-4-(4-fluoro-phenyl)-quinolin-3-y]-5-hydroxy-3-oxo-hept-6-enoic acid ethyl ester
    • (E)-(5S)-7-[2-cyclopropyl-4-(4-fluoro-phenyl)-quinolin-3-yl]-5-hydroxy-3-oxo-hept-6-enoic acid ethyl est
    • 254452-91-0
    • Ethyl (S,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-5-hydroxy-3-oxohept-6-enoate
    • DPBQVLWVWXLRGW-FBRRREGBSA-N
    • SCHEMBL1845886
    • (E)-(5S)-7-[2-cyclopropyl-4-(4-fluoro-phenyl)-quinolin-3yl]-5-hydroxy-3-oxo-hept-6-enoic acid ethyl ester
    • ethyl (E,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-5-hydroxy-3-oxohept-6-enoate
    • SCHEMBL1845882
    • (E)-(5S)-7-[2-cyclopropyl-4-(4-fluoro-phenyl)-quinolin-3-yl]-5-hydroxy-3-oxo-hept-6-enoic acid ethyl ester
    • Inchi: 1S/C27H26FNO4/c1-2-33-25(32)16-21(31)15-20(30)13-14-23-26(17-9-11-19(28)12-10-17)22-5-3-4-6-24(22)29-27(23)18-7-8-18/h3-6,9-14,18,20,30H,2,7-8,15-16H2,1H3/b14-13+/t20-/m1/s1
    • InChI-sleutel: DPBQVLWVWXLRGW-FBRRREGBSA-N
    • LACHT: FC1C=CC(=CC=1)C1C2C=CC=CC=2N=C(C=1/C=C/[C@H](CC(CC(=O)OCC)=O)O)C1CC1

Berekende eigenschappen

  • Exacte massa: 447.18458647 g/mol
  • Monoisotopische massa: 447.18458647 g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 33
  • Aantal draaibare bindingen: 10
  • Complexiteit: 700
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Moleculair gewicht: 447.5
  • XLogP3: 4.3
  • Topologisch pooloppervlak: 76.5

Experimentele eigenschappen

  • Kleur/vorm: Yellow powder
  • Dichtheid: 1.3±0.1 g/cm3
  • Kookpunt: 651.3±55.0 °C at 760 mmHg
  • Vlampunt: 347.7±31.5 °C
  • Dampfdruk: 0.0±2.1 mmHg at 25°C

(5S)-3-Oxo-5-hydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester Beveiligingsinformatie

(5S)-3-Oxo-5-hydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester Prijsmeer >>

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